

# DGY-06-116: A Technical Overview of a Covalent Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **DGY-06-116**, a potent and selective irreversible covalent inhibitor of Src kinase. **DGY-06-116** has demonstrated significant potential in preclinical studies for targeting cancers with Src activation. This guide details its chemical structure, conceptual synthesis, mechanism of action, and relevant experimental data and protocols.

## **Chemical Structure and Properties**

**DGY-06-116** is a synthetic molecule designed as a hybrid of the multi-kinase inhibitor dasatinib and the covalent kinase probe SM1-71.[1][2][3][4] This design strategy combines the hinge-binding and back-pocket-binding elements of dasatinib with the cysteine-reactive warhead of SM1-71.[1][4]



| Property          | Value                                                                                       |
|-------------------|---------------------------------------------------------------------------------------------|
| Molecular Formula | C32H33CIN8O2                                                                                |
| Molecular Weight  | 597.11 g/mol                                                                                |
| CAS Number        | 2556836-50-9                                                                                |
| SMILES            | CN1CCN(CC1)C2=CC=C(NC3=NC(=C(C=N3)C<br>(=O)NC4=C(Cl)C=CC=C4C)NC5=CC=CC=C5N<br>C(=O)C=C)C=C2 |
| Solubility        | Soluble in DMSO (100 mg/mL, 167.47 mM);<br>Insoluble in water and ethanol.[5]               |

## **Conceptual Synthesis**

While a detailed step-by-step synthesis protocol for **DGY-06-116** is not publicly available in the provided resources, its structure is based on the hybridization of dasatinib and SM1-71.[1][2][3] [4] The conceptual approach involves combining the core scaffold of SM1-71, which includes a reactive acrylamide group, with the 2-chloro-6-methylphenyl amide portion of dasatinib that occupies the hydrophobic back pocket of the Src kinase.[1]



Click to download full resolution via product page

Caption: Conceptual design of **DGY-06-116** via hybridization.

## **Mechanism of Action and Signaling Pathway**







**DGY-06-116** is an irreversible and selective inhibitor of Src, a non-receptor tyrosine kinase that is a key regulator of various cellular processes implicated in cancer, such as proliferation, migration, and survival.[1][6][7]

The key features of its mechanism of action are:

- Covalent Binding: DGY-06-116 forms a covalent bond with a non-conserved cysteine residue (Cys277 or Cys280) located in the p-loop of the Src kinase domain.[1][6][7] This covalent interaction leads to irreversible inhibition.
- High Potency and Selectivity: The molecule was designed to occupy the back hydrophobic pocket of the kinase, which contributes to its high potency and selectivity for Src.[1][2][3]
- Sustained Target Engagement: Due to its covalent binding mechanism, DGY-06-116
  demonstrates sustained inhibition of Src signaling both in vitro and in vivo, even with a
  relatively short plasma half-life.[6][7]

The binding of **DGY-06-116** locks the Src kinase in an inactive conformation, thereby blocking downstream signaling pathways.





Click to download full resolution via product page

Caption: **DGY-06-116** inhibits the Src signaling pathway.

# **Quantitative Biological Data**

The following tables summarize the key in vitro and in vivo quantitative data for **DGY-06-116**.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Incubation<br>Time | IC50 Value | Reference(s) |
|--------|------------|--------------------|------------|--------------|
| Src    | Cell-free  | 1 hour             | 2.6 nM     | [1][5][8]    |
| Src    | Cell-free  | Not specified      | 3 nM       | [8]          |
| FGFR1  | Cell-free  | Not specified      | 8340 nM    | [8]          |



Table 2: In Vitro Cellular Antiproliferative Activity

| Cell Line  | Cancer Type                                | Metric | Value (μM) | Reference(s) |
|------------|--------------------------------------------|--------|------------|--------------|
| H1975      | Non-Small Cell<br>Lung Cancer<br>(NSCLC)   | GR50   | 0.3        | [6][7][8]    |
| HCC827     | Non-Small Cell<br>Lung Cancer<br>(NSCLC)   | GR50   | 0.5        | [6][7][8]    |
| MDA-MB-231 | Triple-Negative<br>Breast Cancer<br>(TNBC) | GR50   | 0.3        | [6][7][8]    |

Table 3: In Vivo Pharmacokinetics in B6 Mice

| Parameter        | Administration<br>Route   | Dose    | Value                 | Reference(s) |
|------------------|---------------------------|---------|-----------------------|--------------|
| T1/2 (Half-life) | Intraperitoneal (i.p.)    | 5 mg/kg | 1.29 hours            | [6][7][8]    |
| AUC              | Intraperitoneal<br>(i.p.) | 5 mg/kg | 12746.25<br>min∙ng/mL | [6][7][8]    |

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature for the characterization of **DGY-06-116**.

5.1. Src Kinase Activity Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by Src to determine the inhibitory potency of compounds like **DGY-06-116**.

• Objective: To determine the IC50 value of **DGY-06-116** against Src kinase.



#### Methodology:

- Src kinase is incubated with varying concentrations of DGY-06-116 for a defined period (e.g., 1 hour) to allow for covalent bond formation.[1]
- A peptide substrate for Src and ATP are added to the reaction mixture to initiate the phosphorylation reaction.
- The reaction is allowed to proceed for a set time.
- The reaction is stopped, and the mixture is analyzed using a mobility shift assay (MSA). In MSA, the phosphorylated and non-phosphorylated peptide substrates are separated based on their charge and size differences.
- The amount of phosphorylated product is quantified to determine the extent of kinase inhibition at each inhibitor concentration.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

#### 5.2. X-ray Co-crystallization of Src-**DGY-06-116** Complex

This protocol is used to determine the three-dimensional structure of **DGY-06-116** bound to the Src kinase domain.

- Objective: To elucidate the binding mode of DGY-06-116 to Src kinase.
- Methodology:
  - Purified Src kinase protein is concentrated to 10 mg/mL.[1]
  - The protein is incubated with a three-fold molar excess of DGY-06-116 at room temperature for 1 hour to ensure covalent complex formation.[1]
  - The Src-DGY-06-116 complex is subjected to crystallization screening using the vapor diffusion hanging drop method.

## Foundational & Exploratory





- Crystals are obtained using a precipitant solution containing 0.1 M magnesium formate dihydrate and 15% PEG3350.[1]
- Crystals are harvested and cryo-protected with 30% glycerol before being flash-frozen in liquid nitrogen.[1]
- X-ray diffraction data is collected from the frozen crystals, and the structure is solved and refined to high resolution (e.g., 2.15 Å).[1][2]

#### 5.3. In Vivo Administration and Pharmacokinetic Analysis

This protocol describes the administration of **DGY-06-116** to mice to evaluate its in vivo properties.

- Objective: To assess the pharmacokinetic profile and in vivo target engagement of DGY-06-116.
- Methodology:
  - Formulation: DGY-06-116 is formulated for in vivo use. A common formulation is 5%
     DMSO and 95% D5W (5% dextrose in water).[6][7] Another detailed formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
  - Administration: The compound is administered to B6 or C57B6 mice via intraperitoneal
     (i.p.) injection at a specified dose, such as 5 mg/kg.[6][7][8]
  - Sample Collection: Blood samples are collected at various time points post-administration.
  - Analysis: Plasma concentrations of DGY-06-116 are determined using analytical methods like LC-MS/MS to calculate pharmacokinetic parameters such as half-life (T1/2) and area under the curve (AUC).[9]
  - Target Engagement: Tissues or cells can be harvested at different time points to assess the level of Src inhibition (e.g., by measuring the phosphorylation of Src at Y416) via methods like Western blotting.[6][7][8]





Click to download full resolution via product page

Caption: Workflow for in vivo experiments with **DGY-06-116**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]



- 2. rcsb.org [rcsb.org]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DGY-06-116: A Technical Overview of a Covalent Src Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581167#dgy-06-116-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com